molecular formula C11H19ClN2O2 B2669482 N-[3-(Azepan-1-yl)-3-oxopropyl]-2-chloroacetamide CAS No. 1903875-25-1

N-[3-(Azepan-1-yl)-3-oxopropyl]-2-chloroacetamide

Cat. No.: B2669482
CAS No.: 1903875-25-1
M. Wt: 246.74
InChI Key: FFPCKBIXXNOOSO-UHFFFAOYSA-N
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Description

N-[3-(Azepan-1-yl)-3-oxopropyl]-2-chloroacetamide is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes an azepane ring, a chloroacetamide group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Azepan-1-yl)-3-oxopropyl]-2-chloroacetamide typically involves the reaction of azepane with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of the intermediates and to ensure a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Azepan-1-yl)-3-oxopropyl]-2-chloroacetamide undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can react with the chloroacetamide group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various amides or thioamides, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(Azepan-1-yl)-3-oxopropyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, altering its signaling pathways. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-[3-(Azepan-1-yl)-3-oxopropyl]-2-chloroacetamide can be compared with other similar compounds, such as:

    Azepane derivatives: Compounds containing the azepane ring, which may have different substituents and functional groups.

    Chloroacetamide derivatives: Compounds with the chloroacetamide group, which may have different alkyl or aryl groups attached.

    Ketone-containing compounds: Compounds with a ketone functional group, which may have different ring structures or substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

List of Similar Compounds

  • N-[3-(Azepan-1-yl)-3-oxopropyl]acetamide
  • N-[3-(Azepan-1-yl)-3-oxopropyl]-2-chlorobenzamide
  • 2-(Azepan-1-yl)ethyl methacrylate

Properties

IUPAC Name

N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c12-9-10(15)13-6-5-11(16)14-7-3-1-2-4-8-14/h1-9H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPCKBIXXNOOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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